N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide
Overview
Description
N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydrazinylcarbonyl group, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide typically involves a multi-step process:
Formation of the Hydrazinylcarbonyl Intermediate: The initial step involves the reaction of 4-fluorobenzoyl chloride with hydrazine to form the hydrazinylcarbonyl intermediate.
Coupling with 4-Aminobenzoyl Chloride: The intermediate is then coupled with 4-aminobenzoyl chloride under controlled conditions to form the desired hydrazinylcarbonylphenyl compound.
Amidation Reaction: Finally, the compound undergoes an amidation reaction with pentanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may be adjusted to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Used in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydrazinylcarbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide
- N-[4-({2-[(4-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide
- N-[4-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide
Uniqueness
N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability and influence its reactivity compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-[4-[[(4-fluorobenzoyl)amino]carbamoyl]phenyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-2-3-4-17(24)21-16-11-7-14(8-12-16)19(26)23-22-18(25)13-5-9-15(20)10-6-13/h5-12H,2-4H2,1H3,(H,21,24)(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWLYPHCXBGZLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173549 | |
Record name | 4-Fluorobenzoic acid 2-[4-[(1-oxopentyl)amino]benzoyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801173549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714207-42-8 | |
Record name | 4-Fluorobenzoic acid 2-[4-[(1-oxopentyl)amino]benzoyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=714207-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzoic acid 2-[4-[(1-oxopentyl)amino]benzoyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801173549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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